2-Cyclopropylthiazol-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1159816-82-6 |
|---|---|
Molecular Formula |
C6H8N2S |
Molecular Weight |
140.21 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C6H8N2S/c7-5-3-9-6(8-5)4-1-2-4/h3-4H,1-2,7H2 |
InChI Key |
VKAAPPJCMYMWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Cyclopropylthiazol 4 Amine Derivatives
Ligand Design Principles Derived from SAR Analysis:Without specific SAR data, it is not possible to derive meaningful ligand design principles for this particular chemical scaffold.
Due to the absence of this specific scientific information, the generation of a detailed, data-driven article as requested is not feasible at this time. Further primary research on the synthesis and biological evaluation of 2-Cyclopropylthiazol-4-amine derivatives would be required to provide the necessary data for such an analysis.
Preclinical and in Vitro Biological Activity Profiles of 2 Cyclopropylthiazol 4 Amine and Analogs
Antineoplastic and Antiproliferative Activities
Induction of Apoptosis in Cancer Cell Lines (e.g., HCT-116, HepG2, HT-29)
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Thiazole (B1198619) derivatives have been shown to induce apoptosis in various cancer cell lines, including the colon cancer lines HCT-116 and HT-29, and the liver cancer line HepG2.
One study reported that certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives exhibited high antitumor activity against HCT-116, HT-29, and HepG2 cell lines. The mechanism of action for the most active compounds in HCT-116 cells was suggested to be apoptosis mediated by the Bcl-2 family of proteins. researchgate.net Another study investigating synthetic glycan analogs of proscillaridin (B1679727) A found that these compounds exhibited dose-dependent antiproliferative activity in both HT-29 and HCT-116 cell lines, with IC50 values in the micromolar to nanomolar range after 72 hours of treatment. biorxiv.org
Furthermore, a study on two new synthesized heterocyclic compounds, which included a thiazole derivative, reported cytotoxic effects on HCT-116, MCF-7 (breast cancer), and HepG2 cell lines. The IC50 values for one of the thiazole compounds were 4.7 µg/ml for HCT-116, 4.8 µg/ml for MCF-7, and 11 µg/ml for HepG2. frontiersin.org
These findings underscore the potential of the thiazole scaffold to induce apoptosis in a range of cancer cell types. The specific contribution of a cyclopropyl (B3062369) group at the 2-position of the thiazole ring to this pro-apoptotic activity remains to be elucidated through direct experimental investigation.
Mechanisms of Action against Drug-Resistant Cancer Models
The development of drug resistance is a major challenge in cancer chemotherapy. While there is no specific information available regarding the activity of 2-Cyclopropylthiazol-4-amine against drug-resistant cancer models, the broader class of thiazole derivatives has been explored in this context.
For example, a study on noscapine (B1679977) analogs, which can be used to treat drug-resistant cancers, highlights the ongoing search for novel compounds that can overcome resistance mechanisms. google.com Another study focused on 2-nucleobase-substituted 4,6-diaminotriazine analogs and their activity in 5-fluorouracil-sensitive and -resistant colorectal cancer cells, demonstrating the importance of developing compounds effective against resistant phenotypes. nih.gov
The potential for this compound and its analogs to circumvent drug resistance mechanisms, such as those mediated by drug transporters or defects in apoptotic pathways, would be a valuable area for future research. The unique structural features of the cyclopropyl group might influence the interaction of the molecule with resistance-conferring proteins, potentially leading to activity in resistant cancer cells.
Antimicrobial Efficacy
Thiazole derivatives have also been recognized for their significant antimicrobial properties, exhibiting activity against both bacteria and fungi. The inclusion of a cyclopropyl moiety has been specifically investigated in the context of antifungal activity.
Antibacterial Activity (Gram-Positive and Gram-Negative Strains)
The antibacterial potential of thiazole derivatives has been documented against a range of both Gram-positive and Gram-negative bacteria. A review of the literature indicates that thiazole Schiff base derivatives containing substituted phenyl and furan (B31954) rings have shown notable antibacterial activity. In one study, compounds (2d) and (2n) exhibited significant zones of inhibition against Bacillus subtilis (a Gram-positive bacterium), with values of 48.3 ± 0.6 mm and 45.3 ± 0.6 mm, respectively, which were superior to the standard drug ceftriaxone. plos.org
While specific data for 2-cyclopropyl-thiazole derivatives is limited, the general activity of the thiazole class suggests that these compounds could also possess antibacterial properties. The lipophilicity and electronic properties conferred by the cyclopropyl group could influence the interaction of these molecules with bacterial cell membranes or intracellular targets. Further screening of this compound and its analogs against a panel of Gram-positive and Gram-negative bacteria is warranted to determine their specific spectrum of activity.
Antifungal Activity (e.g., Candida albicans)
A significant body of research has highlighted the potent antifungal activity of thiazole derivatives, particularly those incorporating a cyclopropane (B1198618) ring, against Candida albicans, a common opportunistic fungal pathogen.
A study on a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of C. albicans. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.008 to 7.81 µg/mL. The MFC (minimum fungicidal concentration) values were typically 2-4 fold higher than the MIC values. nih.gov The mechanism of action for these derivatives is thought to be related to their influence on the fungal cell wall structure and/or the cell membrane. nih.gov
These findings strongly suggest that the presence of a cyclopropyl group on the thiazole scaffold is beneficial for antifungal activity against C. albicans. This makes this compound a promising candidate for further investigation as a potential antifungal agent.
Interactive Data Tables
Table 1: Antiproliferative Activity of Thiazole Analogs
| Compound Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine derivative (CDKI-73) | HCT-116 | IC50 | 30 nM | tandfonline.com |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative | HCT-116 | - | High antitumor activity | researchgate.net |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative | HT-29 | - | High antitumor activity | researchgate.net |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative | HepG2 | - | High antitumor activity | researchgate.net |
| Synthetic glycan analog of proscillaridin A | HT-29 | IC50 (72h) | 0.004-0.132 µM | biorxiv.org |
| Synthetic glycan analog of proscillaridin A | HCT-116 | IC50 (72h) | 0.026-1.230 µM | biorxiv.org |
| Thiazole derivative (Compound 1) | HCT-116 | IC50 | 4.7 µg/ml | frontiersin.org |
Table 2: Antimicrobial Activity of Thiazole Analogs
| Compound Class | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Thiazole Schiff base derivative (2d) | Bacillus subtilis | Zone of Inhibition | 48.3 ± 0.6 mm | plos.org |
| Thiazole Schiff base derivative (2n) | Bacillus subtilis | Zone of Inhibition | 45.3 ± 0.6 mm | plos.org |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | Candida albicans | MIC | 0.008–7.81 µg/mL | nih.gov |
Table 3: List of Compounds Mentioned
| Compound Name/Class |
|---|
| This compound |
| Thiazole derivatives |
| CCT068127 |
| Seliciclib |
| 2-Aminopyrimidine derivatives |
| CDKI-73 |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives |
| Synthetic glycan analogs of proscillaridin A |
| Noscapine analogs |
| 2-Nucleobase-substituted 4,6-diaminotriazine analogs |
| Thiazole Schiff base derivatives |
Antimalarial Potential (e.g., P. falciparum gamete development)
While the 2-aminothiazole (B372263) scaffold is a known pharmacophore in the development of antimalarial agents, specific research on the activity of this compound against Plasmodium falciparum gamete development is not extensively documented in publicly available literature. However, studies on related cyclopropyl carboxamides have demonstrated potent and rapid parasiticidal activity against P. berghei in vivo. These findings suggest that the cyclopropyl moiety, in combination with other structural features, can contribute to antimalarial efficacy. Further research is required to specifically evaluate the potential of this compound to inhibit P. falciparum gamete development and its transmission-blocking capabilities.
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory properties of this compound have not been a primary focus of published research. The broader class of thiazole derivatives has been investigated for various anti-inflammatory activities.
There is no specific data available on the inhibitory activity of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. However, the thiazole nucleus is a common feature in a variety of compounds that have been investigated as inhibitors of these key inflammatory enzymes. For instance, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-lipoxygenase. The potential for this compound to exhibit similar inhibitory properties would require direct enzymatic assays.
The role of this compound as an inverse agonist of the Retinoid-related Orphan Receptor Gamma t (RORγt) has not been explored in available scientific literature. RORγt is a critical transcription factor in the differentiation of Th17 cells, which are key players in various autoimmune and inflammatory diseases. The discovery of small molecule inverse agonists of RORγt is an active area of research for the development of novel anti-inflammatory therapeutics. Future studies would be necessary to determine if this compound possesses any activity at this nuclear receptor.
Neurological and Enzyme Inhibitory Activities
Investigations into the neurological effects and specific enzyme inhibitory activities of this compound are limited.
Specific data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound is not present in the current body of scientific literature. Thiazole-containing compounds have been explored as scaffolds for the design of cholinesterase inhibitors in the context of neurodegenerative diseases like Alzheimer's disease. The potential of this compound to act as a cholinesterase inhibitor would need to be assessed through dedicated in vitro enzymatic studies.
There is no available research that has specifically assessed the antimitotic activity of this compound or its interaction with tubulin. The disruption of microtubule dynamics through interaction with tubulin is a well-established mechanism for antimitotic agents used in cancer chemotherapy. While various heterocyclic compounds have been shown to interact with tubulin, the specific potential of this compound in this regard remains to be investigated.
DNA Gyrase Inhibition (In Silico and In Vitro Validation)
DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Its absence in eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents. The thiazole scaffold has emerged as a promising framework for the design of new DNA gyrase inhibitors.
In silico studies, such as molecular docking, have been instrumental in predicting the binding interactions of thiazole derivatives within the ATP-binding site of the GyrB subunit of DNA gyrase. These computational models suggest that the thiazole ring can form key interactions with amino acid residues in the active site. For instance, studies on 2-amino-4-(2,4-dihydroxyphenyl)thiazole derivatives have shown that these compounds can be accommodated within the ATP-binding pocket, indicating their potential as inhibitors. nih.govdaneshyari.com
In vitro validation of these in silico findings has been demonstrated through DNA gyrase inhibitory assays. A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were synthesized and evaluated for their ability to inhibit DNA gyrase. als-journal.com Several of these analogs exhibited potent inhibitory activity, with IC50 values comparable to or better than the standard drug, ciprofloxacin. als-journal.com The results underscore the significance of the 2,4-substituted thiazole-4-amine core in mediating this inhibitory effect. The nature of the substituent at the 2-position appears to play a critical role in modulating the potency. While direct data for a 2-cyclopropyl substituent is not available, the activity of analogs with various aryl groups suggests that this position is amenable to substitution for optimizing inhibitory activity. als-journal.com
| Compound Series | Example Analog | DNA Gyrase IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Analog 5h | 3.52 | als-journal.com |
| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Analog 5g | 3.76 | als-journal.com |
| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Analog 5f | 3.88 | als-journal.com |
| Standard | Ciprofloxacin | 4.32 | als-journal.com |
Beta-Glucuronidase Inhibition
Beta-glucuronidase is an enzyme that catalyzes the breakdown of complex carbohydrates. Elevated levels of this enzyme have been implicated in various pathological conditions, including certain cancers and the reactivation of toxic metabolites in the gut. nih.gov Consequently, the inhibition of beta-glucuronidase is a significant therapeutic strategy.
The thiazole nucleus has also been explored for its potential to inhibit beta-glucuronidase. While specific studies on this compound are not documented, research on related benzothiazole (B30560) derivatives has yielded promising results. A number of synthesized benzothiazole analogs have demonstrated potent in vitro beta-glucuronidase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov
The structure-activity relationship studies on these analogs indicate that the substitution pattern on the benzothiazole ring system is crucial for inhibitory potency. nih.gov This suggests that the core heterocyclic structure is a viable starting point for designing effective inhibitors. The exploration of various substituents on the simpler thiazole ring, such as the cyclopropyl and amine groups in this compound, could potentially lead to the discovery of novel beta-glucuronidase inhibitors.
| Compound Series | Example Analog | Beta-Glucuronidase IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole derivatives | Analog 18 | 2.26 ± 0.06 | nih.gov |
| Benzothiazole derivatives | Analog 16 | 4.23 ± 0.054 | nih.gov |
| Benzothiazole derivatives | Analog 4 | 8.9 ± 0.25 | nih.gov |
| Benzothiazole derivatives | Analog 8 | 8.9 ± 0.38 | nih.gov |
| Standard | D-saccharic acid 1,4-lactone | 48.4 ± 1.25 | nih.gov |
Computational and Theoretical Studies of 2 Cyclopropylthiazol 4 Amine
Molecular Docking Simulations for Target Interaction Analysis
Molecular Dynamics Simulations for Ligand-Protein Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking and to provide insights into the dynamics of their interactions. Despite the utility of this method, no published studies were found that have performed molecular dynamics simulations on a complex of 2-Cyclopropylthiazol-4-amine bound to a biological target. Consequently, there is no available data on parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or interaction energy profiles that would describe the binding stability of this specific compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, including their geometry, energy levels of molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding a molecule's reactivity and its potential for intermolecular interactions. While general quantum chemical studies have been conducted on the thiazole (B1198619) scaffold and some of its derivatives to understand their electronic characteristics, no specific studies detailing the electronic structure, reactivity descriptors, or quantum chemical parameters for this compound could be located.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening and the design of virtual libraries are common computational strategies in the early stages of drug discovery to identify novel and potent derivatives of a lead compound. These methods involve computationally generating and evaluating a large number of related molecules to select promising candidates for synthesis and further testing. A search for studies where this compound was used as a scaffold for in silico screening or for the design of a virtual library of new derivatives did not return any specific examples. The potential of this compound as a starting point for computational library design remains unexplored in the available literature.
Cheminformatics Approaches in Thiazole Scaffold Optimization
Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. This includes the analysis of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) to guide the optimization of chemical scaffolds. While the 2-aminothiazole (B372263) scaffold is frequently analyzed using cheminformatics tools in the context of developing new therapeutic agents, there are no specific cheminformatics studies that focus on the optimization of the this compound structure or that detail its specific contribution to the activity in a larger dataset of compounds.
Analytical Methodologies for Research on 2 Cyclopropylthiazol 4 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 2-Cyclopropylthiazol-4-amine at an atomic level. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) ring, the thiazole (B1198619) ring, and the amine group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning them to specific protons in the structure.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp², sp³, attached to a heteroatom).
For the aforementioned analog, 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one , the carbons of the cyclopropyl moiety resonate at approximately 6.6, 7.5, and 27.7 ppm. The carbons of the thiazole ring would be expected to appear in the more downfield region, typically between 100 and 175 ppm, due to the influence of the nitrogen and sulfur heteroatoms and the aromatic nature of the ring.
A hypothetical ¹³C NMR data table for this compound is presented below, based on general chemical shift ranges for similar structures.
| Carbon Atom | Hypothetical Chemical Shift (δ, ppm) |
| C2 (Thiazole) | 165 - 175 |
| C4 (Thiazole) | 140 - 150 |
| C5 (Thiazole) | 100 - 110 |
| CH (Cyclopropyl) | 10 - 20 |
| CH₂ (Cyclopropyl) | 5 - 15 |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can help to confirm the presence of specific structural motifs, such as the cyclopropyl and thiazole rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to the vibrations of its bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C=N and C=C bonds of the thiazole ring, and the C-H bonds of the cyclopropyl group.
A study on the related compound 2-amino-4-methylthiazole provides insight into the expected vibrational frequencies. The key IR absorption bands for this compound would likely include:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (cyclopropyl) | 3000 - 3100 |
| C=N stretch (thiazole) | 1620 - 1680 |
| C=C stretch (thiazole) | 1500 - 1600 |
| C-N stretch | 1250 - 1350 |
Single-Crystal X-ray Diffraction for Definitive Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to calculate the precise positions of all atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.
While no crystal structure for this compound has been reported in the publicly available literature, this technique would be invaluable for confirming its molecular geometry and intermolecular interactions in the solid state. The process would involve growing a suitable single crystal of the compound, followed by data collection and structure refinement. The resulting crystallographic data would provide a definitive confirmation of the connectivity and conformation of the molecule.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of this compound can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
The development of a robust HPLC method would involve optimizing several parameters, including the choice of column, the composition of the mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape), the flow rate, and the detection wavelength (typically in the UV range for aromatic compounds like this).
A general HPLC method for aminothiazole derivatives might involve an isocratic or gradient elution on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This table represents a starting point for method development, and the specific conditions would need to be optimized for the analysis of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as an indispensable tool for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost allow chemists to quickly assess the consumption of starting materials and the formation of products. For aminothiazole derivatives, a common stationary phase is silica (B1680970) gel, which is a polar adsorbent.
The choice of mobile phase is critical for achieving good separation. A typical eluent system for aminothiazoles involves a mixture of a nonpolar solvent, a moderately polar solvent, and a basic modifier to prevent the streaking of the basic amine spot. A common combination includes petroleum ether (or hexanes) and ethyl acetate, with a small amount of triethylamine (B128534). The triethylamine neutralizes the acidic sites on the silica gel, leading to better-defined spots.
Table 1: Illustrative TLC Systems for Monitoring Reactions of Aminothiazole Derivatives
| Stationary Phase | Mobile Phase Composition (v/v/v) | Visualization Method | Application |
| Silica Gel 60 F254 | Ethyl Acetate : Petroleum Ether : Triethylamine (e.g., 1:4:0.1) | UV Light (254 nm), Iodine Vapor, or Ninhydrin Stain | Monitoring the formation of aminothiazole ring from precursors. |
Note: The optimal solvent ratio may vary depending on the specific reactants and intermediates.
Column Chromatography for Compound Purification
Following the successful completion of a reaction, as indicated by TLC, column chromatography is the standard method for the purification of this compound on a preparative scale. The principles of separation are analogous to those of TLC, with silica gel being the most common stationary phase.
Given the basic nature of the amine functional group in this compound, tailing of the elution band can be a significant issue due to strong interactions with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, two primary strategies are employed. The first involves the addition of a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent. The second approach utilizes an amine-functionalized silica gel, which provides a more basic surface and often allows for purification with neutral solvent systems like hexane/ethyl acetate. biotage.com
Table 2: General Column Chromatography Parameters for Aminothiazole Purification
| Stationary Phase | Mobile Phase System | Elution Mode | Key Consideration |
| Silica Gel | Gradient of Ethyl Acetate in Hexanes with 0.1-1% Triethylamine | Gradient | Addition of a basic modifier is crucial to prevent peak tailing. rsc.org |
| Amine-functionalized Silica Gel | Gradient of Ethyl Acetate in Hexanes | Gradient | Can often be used without a basic modifier, simplifying solvent removal. biotage.com |
Advanced Analytical Techniques for Mechanistic Investigations
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound, more sophisticated analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful tool for quantitative analysis of reaction kinetics. For more detailed structural elucidation of transient intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
In a research context, developing an HPLC method would involve screening different stationary phases (e.g., C18, C8) and mobile phase compositions. A typical mobile phase for a reverse-phase separation of an aminothiazole might consist of a buffered aqueous phase (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile or methanol.
Validation of Analytical Procedures in a Research Context
While full-scale validation according to regulatory guidelines is not always necessary in early-stage research, it is crucial to establish the reliability of analytical methods. In a research setting, validation typically focuses on key parameters that ensure the data is fit for its intended purpose.
For an HPLC method developed for the analysis of this compound, the following parameters would be essential to evaluate:
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as starting materials, reagents, and potential byproducts. This is often assessed by analyzing blank samples and spiked matrices.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. This is determined by analyzing a series of standards of known concentrations.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of the analyte or by spike recovery experiments.
Table 3: Key Validation Parameters for a Research-Grade HPLC Method
| Parameter | Method of Evaluation | Acceptance Criteria (Illustrative) |
| Specificity | Analysis of blank and spiked samples | No interfering peaks at the retention time of the analyte. |
| Linearity | Analysis of at least five concentrations; linear regression analysis | Correlation coefficient (r²) > 0.99 |
| Precision (Repeatability) | Multiple injections of the same sample (n≥3) | RSD ≤ 2% |
| Accuracy | Analysis of a standard of known concentration or spike recovery | Recovery within 98-102% |
By systematically applying these analytical methodologies and validating their performance, researchers can ensure the generation of high-quality, reliable data in the study of this compound.
Future Research Directions and Translational Potential
Rational Design of Next-Generation 2-Cyclopropylthiazol-4-amine Analogs
The rational design of next-generation analogs of this compound is a critical step in harnessing its full therapeutic potential. This process involves a deep understanding of the structure-activity relationships (SAR) that govern the biological effects of this class of compounds. By systematically modifying the core scaffold and its substituents, researchers can fine-tune the molecule's properties to achieve desired therapeutic outcomes.
A key aspect of this rational design process is the application of computational modeling and simulation techniques. These in silico methods allow for the prediction of how different structural modifications will affect the compound's binding affinity to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. This predictive power significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.
Isosteric and bioisosteric replacements are another important strategy in the design of next-generation analogs. This involves substituting certain atoms or functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or metabolic stability. For example, the cyclopropyl (B3062369) group itself could be replaced with other small, strained ring systems to explore new chemical space and potentially enhance biological activity.
Furthermore, scaffold hopping is a creative approach to discovering novel analogs. This technique involves replacing the central thiazole (B1198619) ring with other heterocyclic systems that can maintain the key pharmacophoric features required for biological activity. This can lead to the discovery of entirely new chemical classes with improved drug-like properties.
The table below summarizes various rational design strategies that can be applied to the this compound scaffold.
| Design Strategy | Description | Potential Advantages |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the scaffold to understand the impact of different functional groups on biological activity. | Improved potency, selectivity, and reduced off-target effects. |
| Computational Modeling | Use of computer simulations to predict binding affinity, ADME properties, and potential toxicity. | Accelerated discovery process and reduced cost of synthesis and testing. |
| Isosteric/Bioisosteric Replacement | Substitution of atoms or functional groups with others having similar properties. | Enhanced metabolic stability, improved pharmacokinetic profile, and novel intellectual property. |
| Scaffold Hopping | Replacement of the core chemical scaffold with a different one while maintaining key binding interactions. | Discovery of new chemical series with potentially superior properties and circumvention of existing patents. |
Development of Multi-Targeted Ligands Incorporating the Thiazole Scaffold
The concept of "one drug, one target" has been a cornerstone of pharmacology for decades. However, for complex diseases involving multiple pathological pathways, a more effective approach may be the use of multi-targeted ligands. The thiazole scaffold, due to its versatile chemical nature and ability to interact with a variety of biological targets, is an excellent platform for the development of such polypharmacological agents.
The design of multi-targeted ligands often involves the hybridization of two or more pharmacophores, each known to interact with a specific target. By incorporating the this compound moiety into a larger molecule that also contains another pharmacophore, it is possible to create a single compound that can modulate multiple targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.
A prominent area for the application of multi-targeted thiazole-based ligands is in the treatment of cancer. Many cancers are driven by the dysregulation of multiple signaling pathways. By designing a single molecule that can inhibit two or more key proteins in these pathways, it may be possible to achieve a more potent and durable anti-cancer effect. For instance, a thiazole derivative could be designed to inhibit both a specific kinase involved in cell proliferation and a protein involved in angiogenesis.
Another promising application is in the treatment of neurodegenerative diseases, which are often characterized by a complex interplay of factors including protein aggregation, oxidative stress, and inflammation. A multi-targeted ligand incorporating a thiazole scaffold could potentially address several of these pathological processes at once, offering a more holistic therapeutic approach.
The following table provides examples of potential multi-target strategies incorporating the thiazole scaffold.
| Therapeutic Area | Potential Targets | Rationale |
| Oncology | Kinase A + Kinase B | Synergistic inhibition of cancer cell growth and proliferation. |
| Kinase + Angiogenesis Factor | Dual attack on tumor growth and its blood supply. | |
| Neurodegenerative Diseases | Enzyme A + Receptor B | Modulation of multiple pathways involved in neuronal survival and function. |
| Protein Aggregation Inhibitor + Antioxidant | Addressing both proteinopathy and oxidative stress. | |
| Infectious Diseases | Viral Enzyme A + Host Factor B | Inhibition of viral replication and modulation of the host's response to infection. |
Exploration of Novel Therapeutic Applications for Thiazole-Based Compounds
While the 2-aminothiazole (B372263) core is well-established in certain therapeutic areas, ongoing research continues to uncover new and exciting potential applications for this versatile scaffold. The unique electronic and structural properties of the thiazole ring allow for a wide range of chemical modifications, leading to compounds with diverse biological activities.
One area of active exploration is the development of thiazole-based compounds for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that certain thiazole derivatives can inhibit key enzymes involved in the progression of these diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). researchgate.net Furthermore, some thiazole-containing molecules have demonstrated neuroprotective effects, suggesting they may be able to slow or even halt the degenerative process. bohrium.com
The antiviral potential of thiazole derivatives is another rapidly growing field of study. The emergence of new and drug-resistant viruses has created an urgent need for novel antiviral agents. Thiazole-based compounds have shown promise against a variety of viruses, including influenza, hepatitis, and human immunodeficiency virus (HIV). nih.govresearchgate.net Their mechanisms of action are often multifaceted, targeting different stages of the viral life cycle.
In the realm of inflammatory diseases , 2-aminothiazole derivatives are being investigated as potent anti-inflammatory agents. dntb.gov.ua They have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory response. nih.gov This suggests their potential utility in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Furthermore, there is growing interest in the application of thiazole-based compounds for metabolic disorders , including diabetes. nih.gov Some derivatives have been found to improve insulin (B600854) sensitivity and glucose metabolism, making them attractive candidates for the development of new anti-diabetic drugs. nih.gov
The table below highlights some of the novel therapeutic applications being explored for thiazole-based compounds.
| Therapeutic Area | Key Targets/Mechanisms | Example Research Findings |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Neuroprotection | Certain derivatives show potent inhibition of AChE and MAO with IC50 values in the low micromolar range. researchgate.net |
| Antiviral Infections | Viral replication enzymes, host-virus interactions | Broad-spectrum activity against various viruses has been reported. nih.govresearchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX), Pro-inflammatory cytokines | Inhibition of inflammatory mediators and reduction of inflammation in preclinical models. dntb.gov.uanih.gov |
| Metabolic Disorders | Insulin signaling pathways, glucose metabolism | Improved glycemic control and insulin sensitivity in animal models of diabetes. nih.govnih.gov |
Advanced Preclinical Lead Optimization Strategies for Promising Derivatives
Once a promising lead compound, such as a derivative of this compound, has been identified, it must undergo a rigorous process of preclinical lead optimization to ensure it has the necessary properties to become a successful drug. This stage is crucial for identifying and mitigating potential liabilities that could lead to failure in later stages of development.
A primary focus of lead optimization is the improvement of the compound's pharmacokinetic (PK) profile . This includes optimizing its absorption after administration, its distribution to the target tissues, its metabolism by the body's enzymes, and its excretion. Techniques such as modifying the lipophilicity of the molecule, introducing or removing metabolic "soft spots," and altering its size and shape can all be used to fine-tune the PK properties. For thiazole derivatives, understanding the metabolic fate of the thiazole ring itself is of particular importance.
ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of preclinical optimization. In vitro and in silico models are used to predict a compound's potential for off-target effects, toxicity, and drug-drug interactions. nih.gov Early identification of these issues allows for structural modifications to be made to mitigate these risks before the compound advances to more expensive and time-consuming in vivo studies. For 2-aminothiazole derivatives, particular attention may be paid to assessing any potential for idiosyncratic toxicity, which has been observed with some drugs containing this scaffold.
Formulation development is another key aspect of preclinical optimization. The way a drug is formulated can have a significant impact on its solubility, stability, and bioavailability. For orally administered drugs, developing a formulation that ensures consistent and adequate absorption is essential. This may involve the use of excipients that enhance solubility or protect the drug from degradation in the gastrointestinal tract.
Finally, in vivo efficacy and safety studies in relevant animal models are conducted to confirm the therapeutic potential of the optimized lead compound and to establish a safe dose range for first-in-human studies. These studies provide crucial data on the compound's on-target activity, as well as any potential adverse effects. The choice of animal model is critical and should accurately reflect the human disease state as closely as possible.
The following table outlines key strategies in the preclinical lead optimization of promising thiazole derivatives.
| Optimization Strategy | Key Considerations | Methodologies |
| Pharmacokinetic (PK) Optimization | Absorption, distribution, metabolism, excretion, half-life. | Structural modifications, prodrug strategies, formulation adjustments. |
| ADME/Tox Profiling | Off-target effects, cytotoxicity, genotoxicity, drug-drug interactions. | In vitro assays (e.g., cell viability, Ames test), in silico predictive models. |
| Formulation Development | Solubility, stability, bioavailability. | Salt screening, use of excipients, development of different dosage forms. |
| In Vivo Efficacy and Safety Studies | On-target activity, therapeutic index, adverse effects. | Studies in relevant animal models of the target disease. |
Q & A
Q. What are the optimal synthetic routes for 2-Cyclopropylthiazol-4-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves two stages: (1) formation of the thiazole ring and (2) introduction of the cyclopropyl group. Key steps include cyclocondensation of thiourea derivatives with α-haloketones or α-bromo carbonyl compounds. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield and purity. For example, prolonged reflux (>12 hours) may degrade sensitive intermediates, while lower temperatures (<80°C) risk incomplete cyclization. Advanced purification methods like column chromatography or recrystallization in ethyl acetate/hexane mixtures are recommended for isolating high-purity products .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : Use - and -NMR to confirm the thiazole ring structure (e.g., characteristic peaks for C-2 amine proton at δ 5.8–6.2 ppm and cyclopropyl protons at δ 1.2–1.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (calculated for CHNS: 153.05 g/mol).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) ensure purity >98% .
Q. What are the standard protocols for evaluating the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies by:
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks, analyzing decomposition products (e.g., cyclopropane ring opening or thiazole oxidation) .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination.
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess selectivity .
Advanced Research Questions
Q. How can structural contradictions in reported biological activities of this compound derivatives be resolved?
Discrepancies often arise from assay variability (e.g., cell line differences, compound solubility). Mitigate by:
- Standardizing Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC correlations).
- Computational Validation : Perform molecular docking to confirm binding modes to target proteins (e.g., COX-2 or β-lactamases) .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound analogs?
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO) at C-5 of the thiazole ring to enhance electrophilic reactivity.
- Bioisosteric Replacement : Replace the cyclopropyl group with bicyclo[2.2.1]heptane to improve metabolic stability.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity cliffs and guide synthesis .
Q. How can multi-omics approaches elucidate the mechanism of action of this compound?
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related BAX or BCL-2).
- Proteomics : SILAC labeling to quantify target protein expression changes (e.g., tubulin or topoisomerase II).
- Metabolomics : LC-MS/MS to track metabolite shifts (e.g., ATP/ADP ratios in cancer cells) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 90–110°C | >80% yield at 100°C |
| Solvent | Ethanol/DMF (3:1) | Higher polarity improves purity |
| Catalyst | p-TSA (5 mol%) | Reduces side reactions |
| Reaction Time | 8–10 hours | Prolonged time risks degradation |
Q. Table 2. Common Analytical Techniques for Characterization
| Technique | Application | Key Observations |
|---|---|---|
| -NMR | Confirm cyclopropyl protons | δ 1.2–1.5 ppm (m, 4H) |
| HR-MS | Molecular weight validation | [M+H]: 153.05 |
| HPLC-UV | Purity assessment | Retention time: 6.8 min (C18) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
